Macrolactams

Macrolactams are a class of cyclic peptides characterized by a macrocyclic lactam ring, which typically contains more than five and up to twelve or even more carbon atoms. These compounds exhibit a wide range of biological activities due to their unique structure, making them valuable in various applications within the pharmaceutical and agricultural industries.

Structurally, macrolactams are derived from natural products such as antibiotics, antifungals, and immunosuppressants. The macrocyclic lactam ring can be single or multiple, depending on the number of lactam units. Common derivatives include azalactams (one additional amide bond) and lactones (a hydroxyl group replacing one carbon atom in the lactam).

Biologically, macrolactams possess potent antimicrobial properties against gram-positive bacteria due to their ability to interfere with bacterial protein synthesis. In agriculture, they are used as fungicides to control fungal infections. Research is also ongoing into their potential use in cancer therapy and other therapeutic areas where their specific binding sites can be exploited.

Macrolactam derivatives are often synthesized through chemical modifications of natural products or by combinatorial chemistry techniques, allowing for the development of new compounds with enhanced efficacy and reduced side effects.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

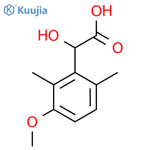

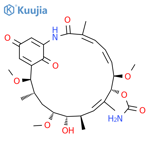

|

1,8,15-Triaza-cycloheneicosan-2,9,16-trion | 56403-08-8 | C18H33N3O3 |

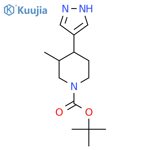

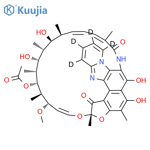

|

Geldanamycin | 30562-34-6 | C29H40N2O9 |

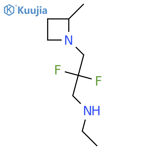

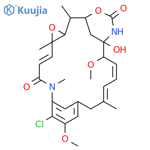

|

Micrococcin P1 | 67401-56-3 | C48H49N13O9S6 |

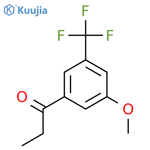

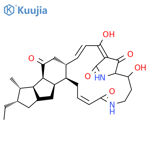

|

1,6,11,16,22,27-Hexaazacyclodotriacontane-2,5,12,15,23,26-hexone,1,11,22-trihydroxy- | 126988-91-8 | C26H46N6O9 |

|

Herbimycin C | 91700-92-4 | C29H40N2O9 |

|

11-Desmethyl Rifaximin-d4 | 1316302-12-1 | C42H49N3O11 |

|

| 52978-28-6 | C28H35N2O7Cl |

|

(1E,3E,5R,8S,9S,10S,11S,13R,15R,16R,18Z)-11-Ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone | 227596-81-8 | C29H38N2O6 |

|

Rifamycin B | 13929-35-6 | C39H47NO14-2 |

|

DM4 | 796073-69-3 | C38H54ClN3O10S |

関連文献

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

推奨される供給者

-

Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品